molecular formula C22H24N2O2S B11370373 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11370373
M. Wt: 380.5 g/mol
InChI Key: UYQAFAIWYDZHMK-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a phenoxy group, a thiazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenating agent to form the corresponding halide.

    Thiazole ring synthesis: The next step involves the synthesis of the thiazole ring by reacting 2-phenyl-1,3-thiazole with a suitable alkylating agent.

    Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the thiazole derivative in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also require the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can be compared with other compounds that have similar structural features, such as:
    • This compound analogs.
    • Compounds with phenoxy and thiazole moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C22H24N2O2S/c1-15(2)19-10-9-16(3)11-20(19)26-13-21(25)23-12-18-14-27-22(24-18)17-7-5-4-6-8-17/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)

InChI Key

UYQAFAIWYDZHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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